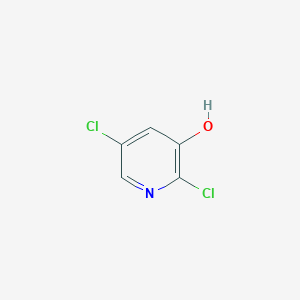

2,5-Dichloropyridin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NO/c6-3-1-4(9)5(7)8-2-3/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZTLKHQBGBOLIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432502 | |

| Record name | 2,5-dichloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53335-73-2 | |

| Record name | 2,5-dichloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 2,5-Dichloropyridin-3-ol (CAS No. 53335-73-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Dichloropyridin-3-ol, a halogenated pyridine derivative of interest in synthetic and medicinal chemistry. Due to its specific substitution pattern, this compound serves as a versatile building block for the synthesis of more complex molecules with potential biological activities. This document collates available physicochemical data, outlines a potential synthetic approach, and discusses its relevance in the broader context of drug discovery.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that while some properties are readily available from commercial suppliers, experimental data such as melting and boiling points are not consistently reported in publicly available literature, indicating its status as a specialized research chemical.

| Property | Value | Source |

| CAS Number | 53335-73-2 | Sigma-Aldrich |

| Molecular Formula | C₅H₃Cl₂NO | Sigma-Aldrich |

| Molecular Weight | 163.99 g/mol | Sigma-Aldrich |

| Appearance | Solid (form) | Sigma-Aldrich |

| InChI | 1S/C5H3Cl2NO/c6-3-1-4(9)5(7)8-2-3/h1-2,9H | Sigma-Aldrich |

| InChI Key | UZTLKHQBGBOLIX-UHFFFAOYSA-N | Sigma-Aldrich |

| SMILES | Oc1cc(Cl)cnc1Cl | Sigma-Aldrich |

Synthesis and Reactivity

While specific, detailed experimental protocols for the direct synthesis of this compound are not widely published, a logical synthetic pathway can be inferred from established pyridine chemistry. A plausible approach involves the multi-step synthesis starting from a readily available pyridine derivative. The following workflow illustrates a potential synthetic route.

Caption: A potential synthetic workflow for this compound.

Hypothetical Experimental Protocol:

This protocol is a theoretical outline based on common organic chemistry transformations and should be optimized and validated in a laboratory setting.

Step 1: Chlorination of 2-Aminopyridine

-

To a solution of 2-aminopyridine in a suitable chlorinated solvent (e.g., dichloromethane or chloroform), add N-chlorosuccinimide (NCS) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-amino-5-chloropyridine.

Step 2: Hydroxylation of 2-Amino-5-chloropyridine

-

Dissolve 2-amino-5-chloropyridine in an aqueous acidic solution (e.g., sulfuric acid).

-

Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise to form the diazonium salt.

-

Carefully heat the reaction mixture to induce hydrolysis of the diazonium salt to the corresponding hydroxyl group, monitoring for nitrogen gas evolution.

-

Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to yield crude 2-amino-5-chloro-3-hydroxypyridine.

Step 3: Sandmeyer Reaction

-

Dissolve the crude 2-amino-5-chloro-3-hydroxypyridine in a cooled (0-5 °C) aqueous solution of hydrochloric acid.

-

Add a solution of sodium nitrite in water dropwise to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

-

Warm the reaction mixture to room temperature and then heat gently to drive the reaction to completion.

-

Extract the product, this compound, with a suitable organic solvent.

-

Wash the combined organic layers, dry, and concentrate. Purify the final product by recrystallization or column chromatography.

Spectroscopic Data

As of the latest literature search, specific, publicly archived spectroscopic data (NMR, IR, MS) for this compound is not available. Researchers are advised to perform their own analytical characterization upon synthesis. For the related compound, 2,5-dichloropyridine, characteristic mass spectrometry data shows a molecular ion peak cluster with an M:M+2:M+4 ratio of approximately 9:6:1, indicative of two chlorine atoms. A similar isotopic pattern would be expected for this compound.

Applications in Research and Drug Development

While direct biological activity data for this compound is scarce, its structural motifs are present in molecules with a wide range of therapeutic applications. Halogenated pyridines are key intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of both chloro and hydroxyl substituents on the pyridine ring offers multiple points for further chemical modification, making it a valuable scaffold for combinatorial chemistry and lead optimization in drug discovery programs.

The general class of substituted pyridin-3-ols has been investigated for various biological activities. The electronic properties of the pyridine ring, modified by the electron-withdrawing chlorine atoms and the electron-donating hydroxyl group, can influence the binding affinity of derivative compounds to biological targets.

Caption: Potential applications of this compound in chemical synthesis.

Safety Information

This compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

| Hazard Class | Signal Word | Hazard Statement |

| Acute Toxicity 3, Oral | Danger | H301: Toxic if swallowed |

Conclusion

This compound is a specialized chemical intermediate with potential applications in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. While detailed experimental and biological data are not extensively documented in the public domain, its structure suggests it is a valuable building block for further chemical exploration. The synthetic pathway and safety information provided in this guide are intended to support researchers in their work with this compound. It is strongly recommended that all experimental work be conducted with appropriate safety precautions and that the identity and purity of the synthesized material be confirmed through rigorous analytical techniques.

An In-depth Technical Guide to the Physical and Chemical Properties of 2,5-Dichloropyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloropyridin-3-ol is a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science. Its specific substitution pattern, featuring two chlorine atoms and a hydroxyl group on the pyridine ring, imparts unique electronic and steric properties that make it an intriguing building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the available physical and chemical data for this compound, intended to support research and development efforts in the scientific community.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, other key parameters such as boiling point, solubility, and pKa have not been extensively reported in the scientific literature.

| Property | Value | Source |

| Molecular Formula | C₅H₃Cl₂NO | --INVALID-LINK-- |

| Molecular Weight | 163.99 g/mol | --INVALID-LINK-- |

| CAS Number | 53335-73-2 | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Melting Point | 160-161 °C | --INVALID-LINK-- |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Spectral Data

For comparative purposes, the spectral characteristics of the related compound 2,5-dichloropyridine are well-documented and can offer some insight into the expected spectral features.

-

Mass Spectrometry of 2,5-Dichloropyridine: In Electron Ionization Mass Spectrometry (EI-MS), 2,5-dichloropyridine is expected to show a characteristic isotopic cluster for the molecular ion peak due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl in a ~3:1 ratio).[2] The fragmentation pattern would likely involve the loss of chlorine atoms and cleavage of the pyridine ring.[2]

-

¹H NMR of 2,5-Dichloropyridine: The ¹H NMR spectrum of 2,5-dichloropyridine has been reported with the following chemical shifts: δ 8.70, 8.13, and 7.68 ppm.[3]

-

Infrared Spectroscopy of 2,5-Dichloropyridine: The IR spectrum of 2,5-dichloropyridine would be expected to show characteristic absorption bands for C-Cl and C=N bonds.[2]

Synthesis

A reported laboratory-scale synthesis of this compound involves the reaction of 5-chloro-2,3-dihydroxypyridine with a chlorinating agent.

Experimental Protocol: Synthesis of this compound

Materials:

-

5-chloro-2,3-dihydroxypyridine

-

Phosphoryl chloride (POCl₃)

-

Ethyl acetate

-

Petrol (petroleum ether)

Procedure:

-

A mixture of 5-chloro-2,3-dihydroxypyridine (1.0 g) and phosphoryl chloride (10 ml) is heated in a sealed tube at 180 °C overnight.[2]

-

After the reaction period, the excess phosphoryl chloride is removed by distillation.[2]

-

The resulting residue is purified by chromatography using a mixture of ethyl acetate and petrol as the eluent to yield 2,5-dichloro-3-hydroxypyridine.[2]

Workflow Diagram:

Reactivity and Potential Biological Activity

Specific studies on the reactivity and biological activity of this compound are limited. However, the reactivity of the structurally related 2,5-dichloropyridine and the biological potential of substituted pyridin-3-ols can provide valuable insights.

Reactivity:

The presence of two electron-withdrawing chlorine atoms and a hydroxyl group on the pyridine ring suggests that this compound can participate in a variety of chemical transformations. The hydroxyl group can undergo O-alkylation, O-acylation, and other reactions typical of phenols. The chlorine atoms are expected to be susceptible to nucleophilic aromatic substitution, although their reactivity will be influenced by the position on the ring and the electronic effects of the other substituents. The pyridine nitrogen provides a site for protonation and N-alkylation.

For instance, the related compound 2,5-dichloropyridine is known to undergo cross-coupling reactions with arylboronic acids in the presence of a palladium catalyst.

Potential Biological Activity:

Pyridine and its derivatives are prevalent scaffolds in many biologically active compounds and FDA-approved drugs, exhibiting a wide range of activities including antibacterial, antifungal, antitumor, and anti-inflammatory properties. The introduction of halogen atoms can significantly modulate the biological activity of a molecule. Studies on other halogenated pyridine derivatives have shown that the nature and position of the halogen can influence their antiproliferative and antimicrobial effects. Furthermore, substituted pyridin-3-yl pyrimidines have been evaluated as potent Bcr-Abl inhibitors for anticancer activity.[4]

Logical Relationship of Potential Reactions:

Safety and Handling

Detailed safety information for this compound is not extensively documented. However, based on the data for similar compounds, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment, including gloves and safety glasses, should be worn.

Conclusion

This compound is a chemical compound with established basic identifiers and a known melting point. While a synthetic route has been reported, a significant amount of experimental data regarding its physicochemical properties, spectral characteristics, and specific reactivity remains to be determined. The information available on related compounds suggests that it holds potential as a versatile intermediate in the synthesis of novel molecules with possible biological activities. Further research is warranted to fully characterize this compound and explore its utility in drug discovery and materials science.

References

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]

- 3. Biological Activity of Recently Discovered Halogenated Marine Natural Products | MDPI [mdpi.com]

- 4. benchchem.com [benchchem.com]

2,5-Dichloropyridin-3-ol molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloropyridin-3-ol is a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science. Its specific substitution pattern offers unique electronic and steric properties that make it an attractive scaffold for the synthesis of novel compounds. This technical guide provides a comprehensive overview of its molecular structure, chemical formula, and available data on its synthesis and properties, compiled to aid researchers and professionals in drug development and related fields.

Molecular Structure and Formula

The molecular structure of this compound consists of a pyridine ring substituted with two chlorine atoms at positions 2 and 5, and a hydroxyl group at position 3.

Molecular Formula: C₅H₃Cl₂NO[1]

IUPAC Name: this compound

CAS Number: 53335-73-2[1]

SMILES String: Oc1cc(Cl)cnc1Cl[1]

Below is a diagram of the molecular structure of this compound.

Caption: Molecular structure of this compound.

Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes the available information. For context, data for the related compound 2,5-dichloropyridine is also provided.

| Property | This compound | 2,5-Dichloropyridine (for comparison) |

| Molecular Weight | 163.99 g/mol [1] | 147.99 g/mol |

| Melting Point | 160-161 °C | 59-62 °C |

| Boiling Point | Data not available | 190-191 °C[2] |

| Solubility | Data not available | Sparingly soluble in water[3] |

| Appearance | Solid[1] | Solid |

Experimental Protocols

Synthesis of this compound

A reported synthesis of this compound involves the reaction of 5-chloro-2,3-dihydroxypyridine with phosphoryl chloride.

Materials:

-

5-chloro-2,3-dihydroxypyridine

-

Phosphoryl chloride (POCl₃)

-

Ethyl acetate

-

Petrol ether

Procedure:

-

A mixture of 5-chloro-2,3-dihydroxypyridine (1.0 g) and phosphoryl chloride (10 mL) is heated in a sealed tube at 180 °C overnight.

-

After the reaction is complete, the excess phosphoryl chloride is removed by distillation.

-

The residue is then purified by chromatography using a mixture of ethyl acetate and petrol ether as the eluent to yield 2,5-dichloro-3-hydroxypyridine.

Yield and Purity: The final product has a melting point of 160-161 °C. Further details on the yield and spectroscopic confirmation were not provided in the available literature.

Below is a workflow diagram for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Data

-

¹H NMR: The spectrum would be expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts would be influenced by the presence of the electron-withdrawing chlorine atoms and the hydroxyl group.

-

¹³C NMR: The spectrum should display five signals for the five carbon atoms of the pyridine ring. The carbons attached to the chlorine and oxygen atoms would show characteristic downfield shifts.

-

IR Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the O-H stretching of the hydroxyl group, C=C and C=N stretching vibrations of the pyridine ring, and C-Cl stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 163.99. A characteristic isotopic pattern for two chlorine atoms would be expected, with peaks at M, M+2, and M+4 in a ratio of approximately 9:6:1.[4]

Applications in Drug Development and Research

While there is no specific information on the biological activity or direct application of this compound in drug development, the substituted pyridine scaffold is a common motif in many biologically active compounds. Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antiviral, and anticancer properties.

The presence of two chlorine atoms and a hydroxyl group on the pyridine ring of this compound provides multiple sites for further chemical modification. These reactive sites can be utilized to synthesize a library of derivatives for screening in various biological assays. The chlorine atoms can be displaced through nucleophilic substitution reactions, and the hydroxyl group can be modified through etherification or esterification, allowing for the introduction of diverse functional groups to explore structure-activity relationships.

Given the importance of substituted pyridines in medicinal chemistry, this compound represents a valuable, albeit understudied, building block for the synthesis of novel compounds with potential therapeutic applications. Further research into its synthesis, reactivity, and biological evaluation is warranted to fully explore its potential in drug discovery.

References

An In-depth Technical Guide to the Solubility and Stability of 2,5-Dichloropyridin-3-ol

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of 2,5-Dichloropyridin-3-ol. While specific experimental data for this compound is not extensively available in public literature, this document details the established protocols and theoretical frameworks necessary for researchers, scientists, and drug development professionals to conduct these critical assessments.

Introduction to this compound

This compound is a halogenated pyridine derivative with the chemical formula C₅H₃Cl₂NO. Its structure, featuring a pyridine ring substituted with two chlorine atoms and a hydroxyl group, suggests its potential as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding its solubility and stability is paramount for optimizing reaction conditions, purification processes, formulation development, and ensuring its efficacy and safety in potential applications.

Chemical Structure and Properties:

-

Molecular Formula: C₅H₃Cl₂NO

-

Molecular Weight: 163.99 g/mol

-

Appearance: Typically a solid

-

InChI Key: UZTLKHQBGBOLIX-UHFFFAOYSA-N

The presence of both a hydroxyl group (capable of hydrogen bonding) and chlorine atoms influences its polarity and, consequently, its solubility in various solvents. The electron-withdrawing nature of the chlorine atoms and the nitrogen in the pyridine ring can also affect the molecule's chemical stability.

Solubility of this compound

The solubility of a compound is a fundamental physical property that dictates its behavior in different solvent systems. The principle of "like dissolves like" is a useful starting point, suggesting that polar compounds are more soluble in polar solvents and non-polar compounds in non-polar solvents.[1] Factors such as temperature, pressure, and pH can significantly influence solubility.

Qualitative Solubility Determination

A preliminary assessment of solubility can be performed using a simple series of tests to classify the compound's general solubility characteristics.

Experimental Protocol: Qualitative Solubility Testing [2][3][4]

-

Water Solubility:

-

Add approximately 25 mg of this compound to 0.75 mL of deionized water in a test tube.

-

Vigorously shake the test tube for 60 seconds.[5]

-

Observe if the solid dissolves completely. If so, the compound is water-soluble.

-

If the compound is water-soluble, test the solution with litmus or a pH meter to determine if it is acidic or basic.[4]

-

-

Aqueous Acid/Base Solubility (for water-insoluble compounds):

-

If the compound is insoluble in water, prepare two more test tubes with 25 mg of the compound.

-

To one tube, add 0.75 mL of 5% aqueous HCl and shake. Solubility indicates a basic functional group (e.g., an amine, though not expected for the primary structure of this compound).[3][4]

-

To the other tube, add 0.75 mL of 5% aqueous NaOH and shake. Solubility indicates an acidic functional group, such as the phenolic hydroxyl group on the pyridine ring.[3][4]

-

If soluble in NaOH, a further test with 5% NaHCO₃ can be performed. Solubility in NaHCO₃ suggests a strongly acidic group, while insolubility suggests a weakly acidic group like a phenol.[2][4]

-

-

Organic Solvent Solubility:

-

Repeat the process with various organic solvents of differing polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).[6]

-

Quantitative Solubility Determination

For drug development and process chemistry, precise quantitative solubility data is required. The isothermal equilibrium (shake-flask) method is a common and reliable technique.

Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method [1][7]

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to vials containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure saturation.[7]

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., at 25°C and 37°C) and agitate until equilibrium is reached (typically 24-72 hours).

-

-

Sample Collection and Analysis:

-

Allow the vials to stand at the set temperature for a period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a pre-warmed or temperature-equilibrated syringe.

-

Immediately filter the sample through a suitable syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed volumetric flask.

-

Dilute the filtered saturated solution with a suitable solvent to a concentration within the working range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9]

-

-

Calculation of Solubility:

-

The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or g/100 mL.

-

Table 1: Example Data Table for Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) |

|---|---|---|

| Water (pH 7.0) | 25 | Experimental Value |

| Water (pH 7.0) | 37 | Experimental Value |

| 0.1 M HCl | 25 | Experimental Value |

| 0.1 M HCl | 37 | Experimental Value |

| Phosphate Buffer (pH 7.4) | 25 | Experimental Value |

| Phosphate Buffer (pH 7.4) | 37 | Experimental Value |

| Methanol | 25 | Experimental Value |

| Ethanol | 25 | Experimental Value |

| Acetone | 25 | Experimental Value |

| Ethyl Acetate | 25 | Experimental Value |

| Dichloromethane | 25 | Experimental Value |

Visualization of Solubility Determination Workflow

The following diagram illustrates the key steps in the quantitative solubility determination process.

Stability of this compound

Assessing the chemical stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways.[10] Degradation can be induced by various factors, including pH (hydrolysis), oxidation, and light (photolysis).[11][12]

Forced Degradation (Stress Testing)

Forced degradation studies are performed under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[13]

Experimental Protocol: Forced Degradation Study [11][12][13]

-

Sample Preparation:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

-

Stress Conditions:

-

Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at a set temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period (e.g., 2 hours).

-

Neutral Hydrolysis: Dilute the stock solution with deionized water. Incubate at a set temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature, protected from light, for a defined period.

-

Photolytic Degradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A parallel sample should be kept in the dark as a control.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a defined period.

-

-

Sample Analysis:

-

At specified time points, withdraw aliquots of the stressed samples.

-

If necessary, neutralize the acidic and basic samples before analysis.

-

Analyze the samples by a stability-indicating HPLC method. This method must be able to separate the intact parent compound from all significant degradation products.

-

The percentage of remaining compound is calculated relative to an unstressed control sample (T=0).[11]

-

Table 2: Example Data Table for Forced Degradation of this compound

| Stress Condition | Duration | Temperature (°C) | % Assay of this compound | % Degradation |

|---|---|---|---|---|

| Control (T=0) | 0 | 25 | 100.0 | 0.0 |

| 0.1 M HCl | 24 h | 60 | Experimental Value | Calculated Value |

| 0.1 M NaOH | 2 h | 25 | Experimental Value | Calculated Value |

| Water | 24 h | 60 | Experimental Value | Calculated Value |

| 3% H₂O₂ | 24 h | 25 | Experimental Value | Calculated Value |

| Photolytic | - | 25 | Experimental Value | Calculated Value |

| Thermal (Solid) | 48 h | 80 | Experimental Value | Calculated Value |

Potential Degradation Pathways

For chloropyridinol compounds, potential degradation pathways may involve hydrolysis, oxidation of the pyridine ring, or dechlorination reactions. For instance, the related compound 3,5,6-trichloro-2-pyridinol (TCP) is a known degradation product of the insecticide chlorpyrifos through hydrolysis.[14][15] While the exact pathway for this compound would need to be elucidated experimentally (e.g., using LC-MS to identify degradation products), a hypothetical pathway can be visualized.

Visualization of a Hypothetical Degradation Pathway

The following diagram illustrates a hypothetical oxidative degradation pathway for a dichloropyridinol structure, leading to ring opening.

Analytical Methods for Quantification

Accurate quantification of this compound is essential for both solubility and stability studies. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a common and robust method for this purpose. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice.[11][13][16]

Typical HPLC Method Parameters: [8][17]

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound to find its λmax.

-

Injection Volume: 10 µL.

Conclusion

This guide outlines the necessary experimental framework for a thorough investigation of the solubility and stability of this compound. While specific data for this compound is limited, the detailed protocols provided for qualitative and quantitative solubility determination, forced degradation studies, and analytical method development empower researchers to generate the critical data required for its potential advancement in pharmaceutical and chemical research. The systematic application of these methodologies will ensure a comprehensive understanding of the physicochemical properties of this compound, facilitating its effective use in future applications.

References

- 1. youtube.com [youtube.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. scribd.com [scribd.com]

- 4. www1.udel.edu [www1.udel.edu]

- 5. chem.ws [chem.ws]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Frontiers | Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients [frontiersin.org]

- 11. enamine.net [enamine.net]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel Gene Clusters and Metabolic Pathway Involved in 3,5,6-Trichloro-2-Pyridinol Degradation by Ralstonia sp. Strain T6 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Technical Guide: Spectral Analysis of 2,5-Dichloropyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical overview of the spectral data for 2,5-Dichloropyridin-3-ol (CAS No. 53335-73-2). Due to the limited availability of public experimental spectral data for this specific compound, this guide presents predicted spectral information based on established principles of spectroscopy and data from structurally analogous compounds. It also outlines standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this molecule in a research and drug development context.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of similar chlorinated and hydroxylated pyridine structures.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~10-12 | Singlet (broad) | 1H | OH |

| ~7.8-8.0 | Singlet | 1H | H-4 |

| ~8.2-8.4 | Singlet | 1H | H-6 |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~150-155 | C-3 |

| ~145-150 | C-6 |

| ~140-145 | C-2 |

| ~125-130 | C-4 |

| ~120-125 | C-5 |

Solvent: DMSO-d₆

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration |

| 3400-3200 (broad) | O-H stretch |

| ~1600 | C=C aromatic stretch |

| ~1560 | C=N aromatic stretch |

| 1250-1150 | C-O stretch |

| 850-750 | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Ion | Notes |

| 163/165/167 | [M]⁺ | Molecular ion peak with characteristic isotopic pattern for two chlorine atoms. |

| 128/130 | [M-Cl]⁺ | Fragment corresponding to the loss of a chlorine atom. |

| 100 | [M-Cl-CO]⁺ | Fragment corresponding to the loss of chlorine and carbon monoxide. |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for this compound. These protocols are based on standard methodologies for the analysis of organic compounds.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a 5 mm probe.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Acquire the spectrum at a probe temperature of 25 °C.

-

Use a standard pulse sequence with a 30-degree pulse angle.

-

Set the spectral width to cover the range of -2 to 16 ppm.

-

The relaxation delay should be set to 5 seconds to ensure full relaxation of the protons.

-

Process the data with an exponential line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A relaxation delay of 2 seconds is typically sufficient.

-

Process the data with an exponential line broadening of 1-2 Hz.

-

2.2 Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet. Mix a small amount of the solid sample with dry KBr powder and press it into a thin, transparent disk.

-

Data Acquisition:

-

Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

-

Perform a background scan of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

2.3 Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) or a direct insertion probe.

-

GC-MS Method:

-

Chromatographic Separation: Use a capillary column (e.g., DB-5ms) with helium as the carrier gas. The oven temperature program should start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure the elution of the compound.

-

Mass Spectrometry: Use Electron Ionization (EI) at 70 eV. Acquire the mass spectrum over a mass-to-charge ratio (m/z) range of 40 to 500.

-

-

Direct Insertion Probe Method:

-

Place a small amount of the sample on the probe.

-

Gradually heat the probe to volatilize the sample into the ion source.

-

Acquire the mass spectrum using EI at 70 eV.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of a synthesized chemical compound like this compound.

Caption: Workflow for the synthesis and spectral characterization of this compound.

Theoretical Prediction of 2,5-Dichloropyridin-3-ol NMR Shifts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern chemical analysis, providing unparalleled insight into molecular structure. For novel or complex molecules such as 2,5-Dichloropyridin-3-ol, a substituted heterocyclic compound with potential applications in medicinal chemistry, unambiguous assignment of NMR signals can be challenging. This technical guide provides a comprehensive framework for the theoretical prediction of ¹H and ¹³C NMR chemical shifts for this compound using quantum chemical calculations. It outlines a robust computational methodology based on Density Functional Theory (DFT), details a standardized experimental protocol for subsequent validation, and presents a clear structure for data comparison. This integrated approach of theoretical prediction and experimental verification is designed to accelerate structural elucidation and characterization for researchers in drug discovery and chemical synthesis.

Introduction

The precise determination of molecular structure is fundamental to understanding chemical reactivity, biological activity, and material properties. While NMR spectroscopy is the most powerful tool for this purpose, complex substitution patterns on aromatic and heterocyclic rings can lead to ambiguous spectral assignments. This compound presents such a case, where the electronic effects of two chlorine atoms and a hydroxyl group on the pyridine ring influence the chemical shifts of the remaining ring protons and carbons in a non-trivial manner.

Computational chemistry offers a powerful solution to this challenge. By calculating NMR shielding tensors from first principles, it is possible to predict chemical shifts with a high degree of accuracy. The Gauge-Including Atomic Orbital (GIAO) method, typically employed with Density Functional Theory (DFT), has emerged as a reliable standard for this purpose.

This guide details a complete workflow for the theoretical prediction of ¹H and ¹³C NMR chemical shifts for this compound, provides a standardized experimental protocol for acquiring validation data, and establishes a clear format for presenting and comparing the theoretical and experimental results.

Computational Methodology for NMR Shift Prediction

The theoretical prediction of NMR chemical shifts is a multi-step process that involves geometry optimization, confirmation of the structure as a true energy minimum, and the final calculation of NMR shielding constants. The workflow is visualized in Figure 1.

Figure 1. Computational workflow for predicting NMR chemical shifts.

Protocol for Theoretical NMR Shift Calculation:

-

Structure Generation: Generate an initial 3D structure of this compound using molecular modeling software.

-

Geometry Optimization:

-

Method: Perform a full geometry optimization using Density Functional Theory (DFT). A hybrid functional such as B3LYP is a robust starting point.

-

Basis Set: Employ a triple-zeta basis set with polarization and diffuse functions, such as 6-311+G(2d,p), to accurately describe the electronic structure.

-

Solvent Effects: Incorporate a solvent model to simulate the environment of the NMR experiment. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is recommended, specifying the solvent (e.g., Chloroform or DMSO).

-

-

Vibrational Frequency Analysis:

-

Following optimization, perform a frequency calculation at the same level of theory.

-

Confirm that the optimized structure is a true energy minimum by ensuring there are no imaginary frequencies. If imaginary frequencies are present, the structure corresponds to a transition state and must be re-optimized.

-

-

GIAO NMR Calculation:

-

Using the optimized geometry, perform the NMR shielding calculation using the Gauge-Including Atomic Orbital (GIAO) method.

-

Method: Different functionals can be optimal for NMR calculations. The mPW1PW91 functional is often recommended for its accuracy in predicting ¹³C shifts.[1]

-

Basis Set: A basis set such as 6-31G(d) or higher is typically sufficient for the GIAO step.[1]

-

Solvent Effects: The same solvent model (IEFPCM) used in the optimization must be included in this step for consistency.

-

-

Reference Standard Calculation: Perform a separate GIAO NMR calculation for Tetramethylsilane (TMS) at the exact same level of theory (functional, basis set, and solvent model) to obtain its absolute shielding value (σ_TMS).

-

Chemical Shift Calculation: Convert the calculated isotropic shielding values (σ_iso) for each nucleus of this compound into chemical shifts (δ) using the following equation:

-

δ_calc = σ_TMS - σ_iso

-

Data Presentation and Comparison

A direct comparison between theoretical and experimental data is essential for validation. The following tables provide a standardized format for presenting these results. As no experimental data is currently published for this compound, these values are listed as "To be determined."

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Position | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) | Deviation (Δδ, ppm) |

| H-4 | [Calculated Value] | To be determined | [Calculated - Experimental] |

| H-6 | [Calculated Value] | To be determined | [Calculated - Experimental] |

| 3-OH | [Calculated Value] | To be determined | [Calculated - Experimental] |

| Computational Level: GIAO-mPW1PW91/6-31G(d) with IEFPCM (Solvent: CDCl₃) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Position | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) | Deviation (Δδ, ppm) |

| C-2 | [Calculated Value] | To be determined | [Calculated - Experimental] |

| C-3 | [Calculated Value] | To be determined | [Calculated - Experimental] |

| C-4 | [Calculated Value] | To be determined | [Calculated - Experimental] |

| C-5 | [Calculated Value] | To be determined | [Calculated - Experimental] |

| C-6 | [Calculated Value] | To be determined | [Calculated - Experimental] |

| Computational Level: GIAO-mPW1PW91/6-31G(d) with IEFPCM (Solvent: CDCl₃) |

Experimental Protocol for NMR Spectrum Acquisition

To validate the theoretical predictions, high-quality experimental NMR data must be acquired. The following protocol provides a standardized procedure for obtaining ¹H and ¹³C NMR spectra.

4.1. Instrumentation

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

4.2. Sample Preparation [2][3]

-

Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR to ensure a good signal-to-noise ratio.[3]

-

Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent should match that used in the computational model.

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

-

Filtration: Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Volume: Ensure the final sample height in the NMR tube is between 4.5 and 5.5 cm.[4]

4.3. ¹H NMR Acquisition Parameters (Typical for 400 MHz)

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16 to 64, depending on concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): 16 ppm (centered around 6-7 ppm).

-

Temperature: 298 K.

4.4. ¹³C NMR Acquisition Parameters (Typical for 100 MHz)

-

Pulse Program: Standard proton-decoupled pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or higher, as required by sample concentration.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 240 ppm (centered around 120 ppm).

-

Temperature: 298 K.

4.5. Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline correction.

-

Reference the spectra to the TMS signal at 0.00 ppm for both ¹H and ¹³C nuclei.

Conclusion

The integration of theoretical NMR shift prediction with experimental verification provides a robust and efficient pathway for the structural elucidation of complex molecules like this compound. The DFT-GIAO method, when applied with appropriate functionals, basis sets, and solvent models, can yield highly accurate predictions that guide the assignment of experimental spectra. The protocols and data structures outlined in this guide offer a standardized framework for researchers, ensuring consistency and reliability in the characterization of novel chemical entities. This synergy between computational and experimental chemistry is invaluable in modern drug discovery and development, where speed and accuracy are paramount.

References

discovery and first synthesis of 2,5-Dichloropyridin-3-ol

A Note on 2,5-Dichloropyridin-3-ol: Comprehensive searches for the discovery and initial synthesis of this compound did not yield specific documented pathways for this exact molecule. It is possible that this compound is a less common tautomer or not widely reported in scientific literature. This guide will, therefore, focus on the synthesis of the closely related and industrially significant compound, 2,5-Dichloropyridine , with a particular emphasis on a synthetic route that proceeds through a dihydroxypyridine intermediate, a structure chemically similar to the requested compound.

Introduction

2,5-Dichloropyridine is a pivotal intermediate in the manufacturing of a variety of commercial products, including pharmaceuticals and agrochemicals. For instance, it is a key building block for certain insecticides and herbicides. This document provides a detailed technical overview of a modern and efficient synthesis route for 2,5-Dichloropyridine, designed for researchers, chemists, and professionals in the field of drug development and chemical manufacturing.

Core Synthesis Pathway: From Diethyl Maleate to 2,5-Dichloropyridine

The featured synthesis is a multi-step process that begins with the condensation of diethyl maleate and nitromethane, followed by hydrogenation and cyclization to form 2,5-dihydroxypyridine. The final step is the chlorination of this intermediate to yield 2,5-Dichloropyridine.

Experimental Protocols

Part 1: Synthesis of 2,5-Dihydroxypyridine

This initial phase of the synthesis focuses on the creation of the key intermediate, 2,5-dihydroxypyridine.

Materials:

-

Diethyl maleate

-

Nitromethane

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Methanol

-

Palladium on carbon (Pd/C) catalyst

-

Methyl tertiary butyl ether (MTBE)

Procedure:

-

To a 500 ml four-neck flask equipped with a stirrer, thermometer, and reflux condenser, add diethyl maleate (86.1 g, 0.5 mol), nitromethane (30.5 g, 0.5 mol), and DBU (1.8 g).

-

Heat the mixture with stirring to 65-70 °C and maintain this temperature for 5 hours.

-

After the reaction, cool the mixture to 20-25 °C.

-

Add methanol (200 g) and a palladium on carbon catalyst (1.8 g) to the flask.

-

Pressurize the flask with hydrogen gas to 0.1-0.3 MPa.

-

Heat the reaction mixture to 30-35 °C and stir for 10 hours.

-

Once the reaction is complete, replace the hydrogen atmosphere with nitrogen gas three times.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate by evaporation to dryness.

-

Add methyl tertiary butyl ether (100 g) to the residue and recrystallize to obtain 2,5-dihydroxypyridine as a light yellow solid.

Part 2: Synthesis of 2,5-Dichloropyridine

This section details the final chlorination step to produce 2,5-Dichloropyridine.

Materials:

-

2,5-Dihydroxypyridine (from Part 1)

-

Phosphorus oxychloride (POCl₃)

-

Ice water

-

40% aqueous sodium hydroxide solution

-

Dichloromethane (CH₂Cl₂)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a 500 ml four-neck flask equipped with a thermometer, mechanical stirrer, and reflux condenser, add phosphorus oxychloride (200 g) and 2,5-dihydroxypyridine (22.0 g, 0.2 mol).

-

After the reaction, recover the excess phosphorus oxychloride by distillation under reduced pressure.

-

Slowly pour the residue into 300 g of ice water with stirring.

-

Neutralize the mixture to a pH of 7-9 with a 40% aqueous sodium hydroxide solution.

-

Extract the product three times with 50 g of dichloromethane each time.

-

Combine the organic phases and wash with 30 g of saturated brine solution.

-

Dry the organic phase with 5 g of anhydrous sodium sulfate.

Data Presentation

Table 1: Reactant and Product Quantities for the Synthesis of 2,5-Dihydroxypyridine

| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) |

| Diethyl maleate | 172.18 | 0.5 | 86.1 |

| Nitromethane | 61.04 | 0.5 | 30.5 |

| 2,5-Dihydroxypyridine | 111.09 | ~0.46 (yield dependent) | ~51.1 (assuming 92% yield) |

Table 2: Reactant and Product Quantities for the Synthesis of 2,5-Dichloropyridine

| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) |

| 2,5-Dihydroxypyridine | 111.09 | 0.2 | 22.0 |

| Phosphorus oxychloride | 153.33 | 1.30 | 200 |

| 2,5-Dichloropyridine | 147.99 | ~0.19 (yield dependent) | ~28.1 (assuming 95% yield) |

Mandatory Visualization

Caption: Synthesis Pathway of 2,5-Dichloropyridine.

An In-depth Technical Guide to the Safety and Handling of 2,5-Dichloropyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is based on currently available data. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and site-specific risk assessments.

Introduction

2,5-Dichloropyridin-3-ol is a halogenated pyridine derivative with potential applications in chemical synthesis and drug discovery. Due to its chemical structure, it is crucial for researchers and laboratory personnel to be fully aware of its potential hazards and to implement rigorous safety protocols during its handling, storage, and disposal. This guide provides a summary of the known safety information and outlines best practices for its use in a research and development setting.

Hazard Identification and Classification

Based on available safety data, this compound is classified as a highly toxic substance. The primary hazard is acute oral toxicity.

Table 1: GHS Classification for this compound

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Danger |

Source: Sigma-Aldrich

The lack of more extensive toxicological data necessitates treating this compound with a high degree of caution, assuming it may also be irritating to the skin, eyes, and respiratory tract, similar to other chlorinated pyridine compounds.[1][2][3]

Physical and Chemical Properties

Detailed physical and chemical property data for this compound are not extensively published. The following table summarizes the basic information available.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₃Cl₂NO | |

| Molecular Weight | 163.99 g/mol | |

| CAS Number | 53335-73-2 | |

| Physical Form | Solid | |

| InChI Key | UZTLKHQBGBOLIX-UHFFFAOYSA-N | |

| SMILES String | Oc1cc(Cl)cnc1Cl |

Safe Handling and Personal Protective Equipment (PPE)

Given its high acute oral toxicity, all handling of this compound should be performed within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

Engineering Controls

-

Chemical Fume Hood: All weighing and transfer operations must be conducted in a fume hood with a tested and certified face velocity.

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when working with this compound.

Table 3: Recommended Personal Protective Equipment

| Body Part | Equipment | Specification |

| Hands | Chemical-resistant gloves | Nitrile or neoprene, disposable. Double-gloving is recommended. |

| Eyes | Safety goggles | Chemical splash goggles are required. A face shield should be worn over goggles when there is a risk of splashing. |

| Body | Laboratory coat | A flame-resistant lab coat that is buttoned completely. |

| Respiratory | Respirator (if needed) | A NIOSH-approved respirator with an appropriate cartridge may be necessary for certain procedures, such as cleaning up spills, or if engineering controls are not sufficient. |

Hygiene Practices

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating or drinking.

-

Remove contaminated clothing immediately and launder it before reuse.

Experimental Protocol: Safe Weighing and Handling of a Highly Toxic Solid

The following is a generalized protocol for the safe handling of this compound in a laboratory setting. This should be adapted to specific experimental needs and incorporated into a formal standard operating procedure (SOP).

Materials:

-

This compound

-

Spatula

-

Weighing paper or boat

-

Tared, sealable reaction vessel

-

Appropriate solvent

-

Waste container for contaminated consumables

-

Decontamination solution (e.g., 10% bleach solution, followed by water and ethanol rinses for equipment)

Procedure:

-

Preparation:

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Don all required PPE (double gloves, safety goggles, lab coat).

-

Place all necessary equipment inside the fume hood.

-

Designate a specific area within the fume hood for handling the compound.

-

-

Weighing:

-

Carefully open the container of this compound.

-

Using a clean spatula, transfer a small amount of the solid to the weighing paper or boat on a tared analytical balance inside the fume hood.

-

Close the primary container immediately after dispensing.

-

Record the weight.

-

-

Transfer:

-

Carefully transfer the weighed solid into the reaction vessel.

-

If dissolving, add the solvent slowly to avoid splashing.

-

Seal the reaction vessel.

-

-

Decontamination and Cleanup:

-

Dispose of the weighing paper/boat and any other contaminated disposable items into a designated, sealed hazardous waste bag inside the fume hood.

-

Wipe down the spatula and any surfaces in the immediate work area with an appropriate decontamination solution.

-

Remove the outer pair of gloves and dispose of them in the hazardous waste bag.

-

Close the hazardous waste bag and prepare it for formal waste disposal according to institutional guidelines.

-

-

Post-Handling:

-

Remove the remaining PPE and wash hands thoroughly.

-

Storage and Stability

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. It should be stored in a designated, locked cabinet for toxic chemicals, away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In case of exposure, immediate action is critical.

-

If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor/physician. Do not induce vomiting.

-

If on Skin: Immediately remove all contaminated clothing. Rinse skin with plenty of water. Seek medical attention if irritation develops.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

If Inhaled: Move person to fresh air and keep comfortable for breathing. Seek medical attention if you feel unwell.

Spills and Waste Disposal

-

Spills: In the event of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Carefully collect the material into a sealed container for hazardous waste disposal. Do not allow the material to enter drains.

-

Waste Disposal: Dispose of all waste containing this compound in accordance with local, state, and federal regulations for hazardous chemical waste.

Visualizations

The following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.

Caption: Logical relationship of hazard identification and control measures.

Caption: Experimental workflow for safe handling of a toxic solid.

References

2,5-Dichloropyridin-3-ol: A Comprehensive Material Safety Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the material safety data for 2,5-Dichloropyridin-3-ol (CAS No. 80735-36-4). Due to the limited availability of a comprehensive, official Safety Data Sheet (SDS), this guide synthesizes available data from supplier information and extrapolates potential hazards from structurally related compounds. All data derived from analogous compounds are clearly indicated. This guide is intended for use by trained professionals in a laboratory or research setting.

Section 1: Chemical Identity and Physical Properties

This compound is a halogenated heterocyclic compound. Its core structure consists of a pyridine ring substituted with two chlorine atoms and a hydroxyl group.

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 80735-36-4 | N/A |

| Molecular Formula | C₅H₃Cl₂NO | N/A |

| Molecular Weight | 163.99 g/mol | N/A |

| Physical Form | Solid | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

| SMILES | Clc1cc(O)nc(Cl)c1 | N/A |

Section 2: Hazard Identification and GHS Classification

The primary known hazard associated with this compound is its acute oral toxicity. The Globally Harmonized System (GHS) classification is based on information provided by chemical suppliers.

| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | Skull and Crossbones | Danger | H301: Toxic if swallowed |

Precautionary Statements:

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

The following DOT script generates a visual representation of the GHS hazard classification.

Caption: GHS Hazard Profile of this compound.

Section 3: Toxicological Information

| Toxicological Endpoint | Value | Species | Route | Source |

| Acute Oral Toxicity | Category 3 | Not specified | Oral | Sigma-Aldrich |

Section 4: First-Aid Measures

Given the GHS classification, the following first-aid measures are recommended. These are general guidelines and should be supplemented by institutional protocols.

| Exposure Route | First-Aid Protocol |

| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting. |

| Inhalation | Move person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

Section 5: Handling and Storage

Proper handling and storage are crucial to minimize exposure risks.

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

The following DOT script outlines a general workflow for the safe handling of this compound in a laboratory setting.

Caption: General Laboratory Workflow for Safe Handling.

Section 6: Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate the area of all unnecessary personnel.

-

Ventilate the area.

-

Wear appropriate personal protective equipment (PPE), including respiratory protection if dust is generated.

-

Contain the spill. For solid materials, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.

-

Clean the spill area thoroughly with a suitable decontamination solution.

-

Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Section 7: Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: Combustion may produce toxic and corrosive gases, including nitrogen oxides, carbon oxides, and hydrogen chloride.

-

Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective clothing.

Section 8: Experimental Protocols

No specific experimental protocols for the use of this compound are publicly available in the searched resources. Researchers should develop their own protocols based on the intended application, incorporating the safety and handling precautions outlined in this guide. When designing experiments, consider the reactivity of the hydroxyl and chloro-substituents on the pyridine ring.

Section 9: Regulatory Information

Regulatory information for this compound is not widely documented. Users are responsible for complying with all applicable local, state, and federal regulations regarding the handling, storage, and disposal of this chemical.

Section 10: Disclaimer

The information provided in this document is based on the limited data available and is intended as a guide for trained professionals. It is not a substitute for a comprehensive Safety Data Sheet. The user assumes all responsibility for the safe handling, use, and disposal of this material. Google and its affiliates make no warranties, express or implied, and assume no liability in connection with any use of this information.

Potential Research Applications of 2,5-Dichloropyridin-3-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential research applications of the heterocyclic compound 2,5-Dichloropyridin-3-ol. While direct research on this specific molecule is limited, its structural features—a dichlorinated pyridine ring and a hydroxyl group—suggest significant utility as a versatile intermediate in the synthesis of novel compounds with potential applications in medicinal chemistry and agrochemicals. This document provides an overview of its chemical properties, synthetic routes, and, by extension from closely related analogs, its promising future in scientific research.

Core Chemical Properties

This compound is a solid compound with the molecular formula C₅H₃Cl₂NO and a molecular weight of 163.99 g/mol . Its structure combines the reactivity of a dichloropyridine core with a nucleophilic hydroxyl group, opening avenues for diverse chemical modifications.

| Property | Value |

| CAS Number | 53335-73-2 |

| Molecular Formula | C₅H₃Cl₂NO |

| Molecular Weight | 163.99 |

| Form | Solid |

| SMILES String | Oc1cc(Cl)cnc1Cl |

| InChI Key | UZTLKHQBGBOLIX-UHFFFAOYSA-N |

Synthesis of this compound and Related Precursors

The synthesis of this compound can be achieved from 5-chloro-2,3-dihydroxypyridine. Additionally, the synthesis of the related and commercially important 2,5-dichloropyridine often proceeds through a 2,5-dihydroxypyridine intermediate, highlighting a key synthetic pathway for this class of compounds.

Experimental Protocol: Synthesis of this compound

A direct method for the synthesis of 2,5-dichloro-3-hydroxypyridine has been reported.[1]

Materials:

-

5-chloro-2,3-dihydroxypyridine

-

Phosphoryl chloride

-

Ethyl acetate

-

Petrol ether

Procedure:

-

A mixture of 5-chloro-2,3-dihydroxypyridine (1.0 g) and phosphoryl chloride (10 ml) is heated overnight at 180°C in a sealed tube.

-

The excess phosphoryl chloride is removed by distillation.

-

The residue is purified by chromatography (eluent: ethyl acetate - petrol ether) to yield 2,5-dichloro-3-hydroxypyridine.

-

The final product has a melting point of 160°-161°C.[1]

Experimental Protocol: Synthesis of 2,5-Dichloropyridine via a Dihydroxypyridine Intermediate

A common high-yield synthesis of 2,5-dichloropyridine involves the chlorination of 2,5-dihydroxypyridine, which itself can be synthesized from maleic diester and nitromethane.[2] This two-step process provides a potential route to access dichlorinated pyridine scaffolds.

Part 1: Synthesis of 2,5-Dihydroxypyridine

Materials:

-

Nitromethane

-

Dimethyl maleate

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Methanol

-

Palladium on carbon (Pd/C)

-

Methyl tertiary butyl ether (MTBE)

Procedure:

-

In a 500 ml four-neck flask equipped with a stirrer, thermometer, and reflux condenser, add 30.5 g (0.5 mol) of nitromethane, 72.0 g (0.5 mol) of dimethyl maleate, and 1.8 g of DBU.

-

Heat the mixture with stirring to 60-65°C and maintain for 5 hours.

-

Cool the mixture to 20-25°C.

-

Add 200 g of methanol and 1.8 g of palladium on carbon catalyst.

-

Pressurize the flask with hydrogen gas to 0.1-0.3 MPa and heat to 30-35°C with stirring for 10 hours.

-

After the reaction, replace the hydrogen atmosphere with nitrogen.

-

Filter to remove the catalyst and concentrate the filtrate to dryness.

-

Recrystallize the residue from 100 g of methyl tertiary butyl ether to obtain 2,5-dihydroxypyridine.

Part 2: Synthesis of 2,5-Dichloropyridine

Materials:

-

2,5-Dihydroxypyridine

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

In a 500 ml four-neck flask, add 200 g of phosphorus oxychloride and 22.0 g (0.2 mol) of 2,5-dihydroxypyridine.

-

Stir and heat the reaction at 145°C for 4 hours.

-

Recover excess phosphorus oxychloride by distillation under reduced pressure.

-

Slowly pour the residue into 300 g of ice water with stirring.

-

Neutralize with 40% aqueous sodium hydroxide solution to a pH of 7-9.

-

Extract three times with 50 g of dichloromethane.

-

Combine the organic phases, wash with 30 g of saturated brine, and dry with 5 g of anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to yield 2,5-dichloropyridine.[2]

Quantitative Data for the Synthesis of 2,5-Dichloropyridine

| Step | Reactants | Reagents | Yield (%) | Purity (%) |

| 1 | Dimethyl maleate, Nitromethane | DBU, Pd/C, H₂ | 93.1 | 99.7 |

| 2 | 2,5-Dihydroxypyridine | POCl₃ | 94.3 | 99.5 |

Data from a patent for the synthesis of 2,5-dichloropyridine via a dihydroxypyridine intermediate.[2]

Potential Research Applications

The true potential of this compound lies in its utility as a chemical building block for the synthesis of more complex molecules with potential biological activity. The presence of two chlorine atoms and a hydroxyl group on the pyridine ring provides multiple reactive sites for derivatization.

Medicinal Chemistry

Dichloropyridine derivatives are crucial intermediates in the synthesis of pharmaceuticals. For example, 2,5-dichloropyridine is a precursor for anti-AIDS and anti-peptic ulcer drug intermediates.[2] The related 3-amino-2,5-dichloropyridine is a key building block for various therapeutic agents.[3]

The hydroxyl group of this compound offers a handle for introducing a wide range of substituents through etherification, esterification, or other coupling reactions. This could lead to the generation of libraries of novel compounds for screening against various biological targets, such as protein kinases, which are often targeted by pyridine-containing inhibitors.

Caption: Potential derivatization pathways for this compound.

Agrochemicals

Chlorinated pyridines are fundamental to the agrochemical industry, serving as precursors to a wide range of herbicides, insecticides, and fungicides.[4] The 2,5-dichloro substitution pattern is found in numerous active ingredients. The hydroxyl group of this compound could be exploited to attach other pharmacophores or to modulate the physicochemical properties of the resulting molecules, potentially leading to the discovery of new and more effective crop protection agents. For instance, 3-amino-2,5-dichloropyridine is a known intermediate in the synthesis of herbicides and insecticides.[3]

Conclusion

While direct and extensive research on this compound is not yet prevalent in the scientific literature, its chemical structure strongly suggests its potential as a highly valuable and versatile intermediate. The presence of multiple reactive sites allows for the straightforward synthesis of a diverse range of derivatives. Researchers in medicinal chemistry and agrochemical development are encouraged to explore the utility of this compound as a scaffold for the design and synthesis of novel, biologically active molecules. The synthetic protocols for related compounds provided in this guide offer a solid foundation for the preparation and subsequent derivatization of this compound, paving the way for future discoveries.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. prepchem.com [prepchem.com]

- 2. CN109721529B - Simple preparation method of 2, 5-dichloropyridine - Google Patents [patents.google.com]

- 3. chemimpex.com [chemimpex.com]

- 4. JPH06228096A - Production of pure 2,5-dichloropyridine and recovery of 2,3-dichloropyridine produced as by-product - Google Patents [patents.google.com]

Methodological & Application

Application Note and Protocol for the Synthesis of 2,5-Dichloropyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,5-Dichloropyridin-3-ol from 2-amino-5-chloropyridin-3-ol. The synthetic strategy is centered around the Sandmeyer reaction, a robust and widely used method for the conversion of an aromatic amino group into a chloro group via a diazonium salt intermediate. Dichlorinated pyridinol scaffolds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in a variety of biologically active compounds. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the successful synthesis and purification of the target compound.

Introduction

Halogenated pyridines, and specifically dichlorinated pyridinols, are important structural motifs in a wide range of pharmaceutical compounds and agrochemicals. The introduction of chlorine atoms can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The target molecule, this compound, represents a versatile building block for the synthesis of more complex molecules in drug discovery programs.

The synthetic route described herein employs the Sandmeyer reaction, a cornerstone of aromatic chemistry for the transformation of primary aromatic amines.[1][2] This reaction proceeds in two main stages: the diazotization of the amine to form a diazonium salt, followed by the copper(I) catalyzed displacement of the diazonium group with a chloride ion.[1][3]

Signaling Pathway and Logical Relationships

The synthesis of this compound from 2-amino-5-chloropyridin-3-ol is a two-step process initiated by the diazotization of the primary amine, followed by a copper-catalyzed Sandmeyer reaction. The overall transformation is depicted in the workflow diagram below.

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocols

This section details the proposed experimental procedure for the synthesis of this compound.

Materials and Equipment:

-

2-amino-5-chloropyridin-3-ol

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

Copper(I) chloride (CuCl)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

Step 1: Diazotization of 2-amino-5-chloropyridin-3-ol

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-chloropyridin-3-ol in concentrated hydrochloric acid and deionized water.

-

Cool the solution to 0-5 °C using an ice bath.

-

In a separate beaker, prepare a solution of sodium nitrite in deionized water.

-